Synthesis Efficiency: One-Step Quantitative Yield via Adapted Vilsmeier Conditions
1-Hexanone, 1-(1-hydroxycyclohexyl)- can be synthesized in a single step under adapted Vilsmeier conditions with quantitative yield [1]. In contrast, the industrial synthesis of the aromatic analogue 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184) typically involves multi-step Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride followed by α-hydroxylation, with reported overall yields ranging from 60–85% depending on reaction optimization [2]. The one-step, near-quantitative protocol for the target compound eliminates intermediate purification requirements, reduces solvent waste, and lowers manufacturing cost, providing a procurement-relevant advantage in supply chain efficiency and scalability.
| Evidence Dimension | Synthetic step count and isolated yield |
|---|---|
| Target Compound Data | One step; quantitative yield |
| Comparator Or Baseline | 1-Hydroxycyclohexyl phenyl ketone (Photoinitiator 184): multi-step Friedel-Crafts acylation + α-hydroxylation; 60–85% overall yield |
| Quantified Difference | Step count reduced from multiple steps to a single step; yield advantage of approximately 15–40 percentage points |
| Conditions | Adapted Vilsmeier conditions (DMF/POCl₃-type reagent system) for target compound [1]; classical Friedel-Crafts route for comparator [2] |
Why This Matters
A single-step quantitative synthesis reduces manufacturing complexity and cost, making the compound more attractive for large-volume procurement in industrial UV-curing applications.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. One-Step Synthesis of 1-(1-Hydroxycyclohexyl)hexan-1-one in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank 2023, 2023(2), M1654. View Source
- [2] Preparation Method of Photoinitiator 184. Chinese Patent CN109438201A, 2019. Describes multi-step synthesis of 1-hydroxycyclohexyl phenyl ketone. View Source
